molecular formula C31H56O2 B021454 5-Pentacosylbenzene-1,3-diol CAS No. 70110-61-1

5-Pentacosylbenzene-1,3-diol

Cat. No. B021454
CAS RN: 70110-61-1
M. Wt: 460.8 g/mol
InChI Key: GDJMJAKVVSGNLA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzene derivatives often involves complex organic reactions tailored to introduce specific functional groups to the benzene ring. A study on "2,5-Diformylbenzene-1,4-diol" by Kretz et al. highlights an optimized synthesis approach for producing hydroquinone-based ligands from benzene derivatives, improving yield significantly from 7% to 42% (Kretz, Bats, Lerner, & Wagner, 2007). This example illustrates the potential pathways that might be relevant for synthesizing "5-Pentacosylbenzene-1,3-diol," emphasizing the importance of optimizing reaction conditions for improved yields.

Molecular Structure AnalysisThe molecular structure of benzene derivatives is crucial in determining their physical and chemical properties. Studies involving X-ray crystallography, NMR spectroscopy, and computational modeling provide detailed insights into molecular geometry, bond lengths, and angles. For instance, the synthesis of a pentacene-type silaborin by Hirofuji et al. involved structural characterization using NMR spectroscopy and X-ray crystallographic analysis, revealing unique structural features due to the presence of silicon and boron atoms (Hirofuji, Ikeda, Haino, Yamamoto, & Kawachi, 2016). These techniques are similarly applicable to understanding the structure of "5-Pentacosylbenzene-1,3-diol."

Chemical Reactions and Properties

Benzene derivatives undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and addition reactions. The presence of substituents such as the pentacosyl group and hydroxyl groups in "5-Pentacosylbenzene-1,3-diol" would influence its reactivity. For example, the study by Lafrance et al. on direct arylation of perfluorobenzenes provides insight into the reactivity of substituted benzene compounds, highlighting how electron-deficient arenes undergo reactions preferentially (Lafrance, Rowley, Woo, & Fagnou, 2006).

Physical Properties Analysis

The physical properties of benzene derivatives, such as melting point, boiling point, and solubility, depend on molecular structure and substituents. The synthesis and characterization of structural analogues of molecular glassformers by Liu et al. highlight how modifications to the benzene core and substituents affect properties like glass transition temperatures and melting points (Liu, Cheng, Salami-Ranjbaran, Gao, Glor, Li, Walsh, & Fakhraai, 2015).

Scientific Research Applications

1. Self-Healing Polymers and Hydrogels

  • Summary of Application : Boronic ester-based dynamic covalent bonds formed between boronic acids and diols impart excellent self-healing properties to hydrogels, organic gels, elastomers, and plastics . These bonds induce internal reorganization in response to changes in biological signals and biomaterials, such as hydrophilicity, pH, and the presence of glucose .
  • Methods of Application : The bonds are formed via a combination of boronic acid and 1,2- or 1,3-diols .
  • Results or Outcomes : The multi-responsiveness to stimuli as well as the self-healing, injectability, and biocompatibility of boronic ester-based polymers have led to several technological achievements with applicability in biomedical fields, including drug delivery, medical adhesion, bioimplants, and healthcare monitoring .

2. High Efficiency Adsorption Materials

  • Summary of Application : A series of polystyrene-divinylbenzene resins with precise physical structure regulation and chemical modification were successfully synthesized . The adsorption of 1,3-propanediol revealed that the molecular size and other physical properties exhibited a moderate contribution to the adsorption of hydrophilic compounds .
  • Methods of Application : The adsorption processes between 1,3-propanediol and nitrogen, oxygen and boron functional group modified resins were further explored . Boronic acid modified resins named PS-3NB and PS-SBT exhibited higher adsorption capacities .
  • Results or Outcomes : The adsorption capacity of PS-3NB and PS-SBT reached 17.54 mg g −1 and 17.23 mg g −1, respectively, which were 37% and 35% higher than that of commercial resin CHA-111 .

3. Synthesis of Thermoplastic Polyester-Urethane Elastomers

  • Summary of Application : Functional diols derived from pentaerythritol are used as chain extenders in the synthesis of novel thermoplastic polyester-urethane elastomers . These materials have a wide range of thermal, mechanical, and degradation properties that can be tuned for various applications .
  • Methods of Application : The diols, specifically ‘acetal-diols’, are used as extenders in the synthesis of these elastomers .
  • Results or Outcomes : The structure-property relationship of these materials can be highly tailored based on their urethane content . Furthermore, ‘click’ chemistries could be utilized post-polymerization as a method of manipulating the materials’ hydrophilicity and degradability .

4. Production of Polyether Polyols

  • Summary of Application : POLYKEY, a Spanish company, produces polyether polyols from a large variety of diols . These polyols are important raw materials and intermediates in pharmaceuticals, chemicals, food, and other fields .
  • Methods of Application : The company uses diols to produce polyether polyols .
  • Results or Outcomes : The technology to produce these polyols from diols is being moved from academic laboratories to the polyurethane (PU) market .

5. Synthesis of Polyurethane Elastomers

  • Summary of Application : Functional diols derived from pentaerythritol are used as chain extenders in the synthesis of novel thermoplastic polyester-urethane elastomers . These materials have a wide range of thermal, mechanical, and degradation properties that can be tuned for various applications .
  • Methods of Application : The diols, specifically ‘acetal-diols’, are used as extenders in the synthesis of these elastomers .
  • Results or Outcomes : The structure-property relationship of these materials can be highly tailored based on their urethane content . Furthermore, ‘click’ chemistries could be utilized post-polymerization as a method of manipulating the materials’ hydrophilicity and degradability .

6. Production of Bio-Based Polyesters

  • Summary of Application : 1,3-Propanediol, a type of diol, is accessible via microbial fermentation of glucose from starch at a competitive price in sufficient amounts . Therefore, 1,3-propanediol could be a valuable alternative to petrochemical diols, such as 1,6-hexanediol and neopentylglycol, which are currently used as diols in most resin applications .
  • Methods of Application : The company uses diols to produce polyether polyols .
  • Results or Outcomes : The technology to produce these polyols from diols is being moved from academic laboratories to the polyurethane (PU) market .

properties

IUPAC Name

5-pentacosylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H56O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-26-30(32)28-31(33)27-29/h26-28,32-33H,2-25H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJMJAKVVSGNLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H56O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70220399
Record name 1,3-Benzenediol, 5-pentacosyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70220399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Pentacosylbenzene-1,3-diol

CAS RN

70110-61-1
Record name 5-Pentacosylresorcinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70110-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenediol, 5-pentacosyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070110611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenediol, 5-pentacosyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70220399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Pentacosyl-1,3-benzenediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038485
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Scognamiglio, V Fiumano, B D'Abrosca… - Phytochemistry …, 2012 - Elsevier
Eleven alkylphenols were isolated from the aerial parts of Dactylis glomerata subsp. hispanica, six of them described for the first time. The structural characterization of these …
Number of citations: 15 www.sciencedirect.com

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